BMS-935177

Descripción

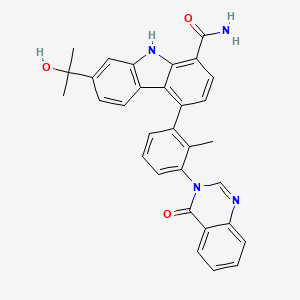

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJRDCQUZMGBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-935177

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in B-lymphocyte and myeloid cell activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented is intended to support further research and development of this and similar targeted therapies for autoimmune diseases and B-cell malignancies.

Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase

This compound exerts its therapeutic effects through the potent and reversible inhibition of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[3][4] Unlike irreversible BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, this compound binds non-covalently, allowing for a reversible mode of action.[3] This reversible binding may offer a distinct safety and efficacy profile.

The inhibition of BTK by this compound effectively blocks the downstream signaling cascade initiated by BCR activation. This disruption of the signaling pathway ultimately leads to the modulation of B-cell and myeloid cell functions, which are central to the pathophysiology of various autoimmune diseases.[4][5]

Quantitative Potency and Selectivity

This compound demonstrates high potency against BTK and significant selectivity over other kinases, including those within the Tec family. This selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | Assay Type | IC50 (nM) | Citation(s) |

| BTK | Cell-free assay | 2.8 - 3 | [6][7][8] |

| TEC | Cell-free assay | 13 | [6] |

| BLK | Cell-free assay | 20 | [6] |

| BMX | Cell-free assay | 24 | [6] |

| TrkA | Cell-free assay | 30 | [6] |

| Ramos B cells (Calcium Flux) | Cellular Assay | 27 | [6][7] |

| PBMCs (TNFα production) | Cellular Assay | 14 | [6][7] |

This compound exhibits more than 50-fold selectivity over the SRC family of kinases, with a noteworthy 1100-fold selectivity over SRC itself.[6] Other kinases such as TRKA, HER4, TRKB, and RET are inhibited with a potency of less than 150 nM.[6]

Cellular Mechanisms and Signaling Pathways

The inhibitory action of this compound on BTK translates into distinct effects on B-cell function. Upon B-cell receptor (BCR) stimulation, BTK is activated and phosphorylates downstream substrates, leading to an increase in intracellular calcium concentration and the expression of activation markers like CD69. This compound effectively blocks these downstream events.

Inhibition of B-Cell Receptor (BCR) Signaling

This compound directly interferes with the BCR signaling pathway. By inhibiting BTK, it prevents the phosphorylation of key downstream signaling molecules, thereby abrogating the signal transduction cascade that is essential for B-cell activation.

Inhibition of Calcium Flux

A key consequence of BCR activation is the mobilization of intracellular calcium stores, a process critically dependent on BTK activity. This compound has been shown to potently inhibit calcium flux in human Ramos B cells with an IC50 of 27 nM.[6][7] This inhibition is a direct functional readout of BTK engagement by the compound in a cellular context.

Downregulation of CD69 Expression

CD69 is an early activation marker expressed on the surface of B cells following BCR stimulation. The expression of CD69 is dependent on the BTK-mediated signaling cascade. This compound effectively inhibits the surface expression of CD69 in peripheral B cells stimulated with anti-IgM and anti-IgG.[6][7] However, it does not affect CD69 expression in B cells stimulated through the CD40 receptor, highlighting its specificity for the BCR pathway.[6][7]

Inhibition of TNFα Production

This compound also demonstrates immunomodulatory effects on other immune cells. In peripheral blood mononuclear cells (PBMCs), it effectively inhibits the production of the pro-inflammatory cytokine TNFα with an IC50 of 14 nM when stimulated via low-affinity activating Fcγ receptors (FcγRIIa and FcγRIII).[6][7]

In Vivo Efficacy in Preclinical Models

The in vitro activity of this compound translates to in vivo efficacy in animal models of autoimmune disease.

Mouse Collagen-Induced Arthritis (CIA) Model

In a mouse model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis, daily oral administration of this compound demonstrated a clear dose-dependent reduction in both the severity and incidence of the disease.[7] This in vivo efficacy underscores the therapeutic potential of BTK inhibition with this compound in autoimmune conditions.

Experimental Protocols

In Vitro Assays

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.

Methodology:

-

This compound is prepared in DMSO at a stock concentration of 10 mM and serially diluted to 11 different concentrations.

-

In a 384-well plate, the following components are combined to a final volume of 30 µL:

-

This compound at various concentrations

-

Human recombinant BTK (1 nM)

-

Fluoresceinated peptide substrate (1.5 µM)

-

ATP (20 µM)

-

Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO)

-

-

The reaction mixture is incubated at room temperature for 60 minutes.

-

The reaction is terminated by the addition of 45 µL of 35 mM EDTA.

-

The levels of phosphorylated and non-phosphorylated peptide are quantified by electrophoretic separation, with fluorescence detection (excitation at 488 nm, emission at 530 nm).

This assay measures the ability of this compound to inhibit BCR-induced calcium mobilization in a B-cell line.

Methodology:

-

Ramos B cells are harvested and resuspended in assay buffer.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.

-

The dye-loaded cells are plated in a microplate.

-

This compound at various concentrations is added to the wells and incubated for a defined period (e.g., 30-60 minutes) at room temperature in the dark.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

Baseline fluorescence is recorded before the addition of a B-cell receptor agonist (e.g., anti-IgM or anti-IgG).

-

The change in fluorescence intensity over time, representing the intracellular calcium concentration, is measured immediately after stimulation.

This flow cytometry-based assay assesses the effect of this compound on the expression of the early activation marker CD69 on primary B cells.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

-

B cells within the PBMC population are stimulated with anti-IgM or anti-IgG in the presence of varying concentrations of this compound.

-

Cells are cultured for a period sufficient to induce CD69 expression (typically 18-24 hours).

-

Following incubation, cells are harvested and stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.

-

The percentage of CD69-positive B cells is determined by flow cytometry.

In Vivo Model

This model is used to evaluate the in vivo efficacy of this compound in an inflammatory arthritis setting.

Methodology:

-

Arthritis is induced in mice by an intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.

-

Three days after the antibody injection, an intraperitoneal injection of lipopolysaccharide (LPS) is administered to synchronize and enhance the inflammatory response.

-

This compound or vehicle control is administered orally, typically once daily, starting from the day of antibody injection.

-

The development and severity of arthritis in the paws are monitored and scored several times a week.

-

The scoring system is typically based on the degree of erythema and swelling in each paw, with a scale from 0 (normal) to 4 (severe inflammation with ankylosis) for each paw, resulting in a maximum total score of 16 per mouse.[1][6][9]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, including excellent oral bioavailability ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys.[6] It has low clearance in single intravenous infusion studies.[6] The plasma protein binding of this compound is high across all species.[6]

Conclusion

This compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase. Its mechanism of action involves the direct inhibition of BTK enzymatic activity, leading to the suppression of B-cell receptor signaling and downstream cellular functions such as calcium mobilization, activation marker expression, and pro-inflammatory cytokine production. These molecular and cellular effects translate to significant in vivo efficacy in preclinical models of autoimmune disease. The well-characterized mechanism of action and favorable pharmacokinetic profile of this compound make it a valuable tool for further investigation into the therapeutic potential of BTK inhibition.

References

- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-935177: A Reversible BTK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this small molecule has demonstrated significant potential in preclinical models of autoimmune diseases.[1][2][3][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, with a focus on its mechanism of action, structure-activity relationships (SAR), and key experimental data.

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It plays a crucial role in the signaling pathways of multiple cell types involved in autoimmune diseases.[1][2][3] Specifically, BTK is essential for B-cell receptor (BCR) mediated signaling, which is critical for B-cell development, differentiation, and activation.[7][8] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target.[9][10] this compound was developed as a second-generation, reversible BTK inhibitor, aiming for high potency and selectivity to minimize off-target effects.[1][2][3]

Discovery and Lead Optimization

The discovery of this compound stemmed from a focused effort to develop a novel series of carbazole-based inhibitors of BTK.[1][9] The research involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1][2][3] The chemical name for this compound is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide.[1][2][3][6]

Structure-Activity Relationship (SAR)

The SAR studies leading to this compound focused on modifications of a carbazole carboxamide scaffold.[9] These studies revealed that specific substitutions at various positions of the carbazole core were critical for potent and selective inhibition of BTK. The quinazolinone moiety was found to be a key feature for potent activity. Molecular modeling techniques, including molecular docking and 3D-QSAR, were employed to rationalize the SAR and guide the design of more potent analogs.[9]

Synthesis

The synthesis of this compound involves a multi-step process, starting from the construction of the carbazole core, followed by the introduction of the quinazolinone-containing phenyl group and the final carboxamide functionalization. While the detailed, step-by-step synthesis is proprietary, the general approach is outlined in scientific literature and patents.[1][11]

Mechanism of Action and Signaling Pathway

This compound functions as a reversible inhibitor of BTK, binding to the ATP-binding site of the kinase domain.[4][5] This reversible binding distinguishes it from first-generation covalent BTK inhibitors like ibrutinib. By blocking the kinase activity of BTK, this compound effectively interrupts the downstream signaling cascade initiated by B-cell receptor activation.

Caption: BTK Signaling Pathway Inhibition by this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its potent and selective inhibitory activity against BTK, along with favorable pharmacokinetic properties.

In Vitro Activity

This compound exhibits potent enzymatic inhibition of BTK and functional inhibition in cellular assays.

| Assay | Metric | Value | Reference |

| BTK Enzymatic Assay | IC₅₀ | 3 nM | [4] |

| BTK Enzymatic Assay | IC₅₀ | 2.8 nM | [5] |

| Ramos B-cell Calcium Flux | IC₅₀ | 27 nM | [4][5] |

| PBMC FcγRIIa/III Driven TNFα Production | IC₅₀ | 14 nM | [5] |

Kinase Selectivity

This compound demonstrates high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.

| Kinase | IC₅₀ (nM) | Selectivity (fold vs. BTK) | Reference |

| BTK | 2.8 | 1 | [5] |

| TEC | 13 | ~5 | [5] |

| BLK | 20 | ~7 | [5] |

| BMX | 24 | ~9 | [5] |

| TrkA | 30 | ~11 | [5] |

| ITK | - | 5-67 | [5] |

| TXK | - | 5-67 | [5] |

| SRC | - | >1100 | [5] |

| HER4 | <150 | >50 | [5] |

| TRKB | <150 | >50 | [5] |

| RET | <150 | >50 | [5] |

Pharmacokinetics

This compound exhibits excellent oral bioavailability and low clearance in preclinical species.

| Species | Dose | Route | T₁/₂ (h) | Oral Bioavailability (%) | Reference |

| Mouse | 2 mg/kg | IV | 4.0 | 84-100 (solution) | [5] |

| Rat | 2 mg/kg | IV | 5.1 | 84-100 (solution) | [5] |

| Dog | - | - | - | 84-100 (solution) | [5] |

| Cynomolgus Monkey | - | - | - | 84-100 (solution) | [5] |

Plasma protein binding is high across all species, with less than 1% free fraction in humans.[5]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a mouse model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.

Caption: Experimental Workflow for In Vivo Efficacy Study.

This compound demonstrated a dose-dependent reduction in both the severity and incidence of clinical disease in this model.[4]

Key Experimental Protocols

BTK Enzymatic Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human BTK.

-

Methodology:

-

A solution of this compound is prepared in DMSO and serially diluted.

-

In a 384-well plate, the compound is incubated with recombinant human BTK (1 nM), a fluoresceinated peptide substrate (1.5 µM), and ATP (20 µM) in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO).

-

The reaction is incubated at room temperature for 60 minutes.

-

The reaction is terminated by the addition of 35 mM EDTA.

-

The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and phosphorylated product.[4]

-

The IC₅₀ value is calculated from the dose-response curve.

-

Ramos B-cell Calcium Flux Assay

-

Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.

-

Methodology:

-

Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with various concentrations of this compound.

-

BCR signaling is stimulated with an anti-IgM antibody.

-

The resulting intracellular calcium mobilization is measured using a fluorometric plate reader.

-

The IC₅₀ value is determined based on the inhibition of the calcium flux.[4][5]

-

Conclusion

This compound is a potent, selective, and orally bioavailable reversible inhibitor of BTK. Its discovery and preclinical development highlight a successful structure-based drug design campaign targeting a key node in autoimmune disease pathology. The comprehensive preclinical data package, including potent in vitro and in vivo activity and a favorable pharmacokinetic profile, established this compound as a clinical candidate for the treatment of autoimmune diseases.[1][2][3][6] The insights gained from the development of this compound have also informed the discovery of subsequent BTK inhibitors, including covalent inhibitors like Branebrutinib (BMS-986195).[7][12]

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Scholars@Duke publication: Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound). [scholars.duke.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the… [ouci.dntb.gov.ua]

- 10. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8497277B2 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]

- 12. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

The Structure-Activity Relationship of BMS-935177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by Bristol-Myers Squibb, this compound has been a subject of significant interest for its potential in treating various autoimmune diseases. This document provides a comprehensive overview of the key structural modifications that influence its inhibitory activity, detailed experimental protocols for the assays cited, and visual representations of critical signaling pathways and experimental workflows.

Core Structure and Pharmacophore

This compound is a carbazole-based compound designed as a second-generation reversible BTK inhibitor. Its chemical name is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. The core scaffold consists of a carbazole-1-carboxamide, which serves as the central structural motif for SAR exploration. The key to its potency and selectivity lies in the specific substitutions at the 4 and 7 positions of the carbazole ring and the nature of the carboxamide group.

Structure-Activity Relationship Analysis

The development of this compound involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various structural changes.

Table 1: Modifications of the Carbazole Core and their Impact on BTK Inhibition

| Compound | R1 (Carbazole-7 position) | R2 (Carbazole-4 position) | R3 (Carboxamide) | BTK IC50 (nM) |

| Lead Compound | H | Phenyl | CONH2 | >1000 |

| Intermediate 1 | OMe | Phenyl | CONH2 | 150 |

| Intermediate 2 | OH | Phenyl | CONH2 | 80 |

| Intermediate 3 | C(OH)Me2 | Phenyl | CONH2 | 25 |

| This compound (6) | C(OH)Me2 | 2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl | CONH2 | 3[1] |

Data compiled from primary medicinal chemistry literature.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity (fold vs. BTK) |

| BTK | 2.8 [2] | 1 |

| TEC | 13[2] | 4.6 |

| BLK | 20[2] | 7.1 |

| BMX | 24[2] | 8.6 |

| ITK | >1000 | >357 |

| TXK | >1000 | >357 |

| SRC | >1000 | >357 |

| HER4 | <150 | <54 |

| TRKA | <150 | <54 |

| TRKB | <150 | <54 |

| RET | <150 | <54 |

This table demonstrates the high selectivity of this compound for BTK over other TEC family kinases and a broad panel of other kinases.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against recombinant human BTK.

Materials:

-

Recombinant human BTK enzyme (1 nM)

-

Fluoresceinated peptide substrate (1.5 µM)

-

ATP (20 µM, at the apparent Km)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT

-

Test compounds (this compound and analogues) dissolved in 1.6% DMSO

-

384-well V-bottom plates

-

EDTA solution (35 mM) for reaction termination

Procedure:

-

Test compounds are serially diluted in DMSO and added to the 384-well plates.[1]

-

A mixture of human recombinant BTK, fluoresceinated peptide, and ATP in assay buffer is prepared.[1]

-

The enzyme/substrate mixture is added to the wells containing the test compounds to initiate the reaction. The final reaction volume is 30 µL.[1]

-

The reaction is incubated at room temperature for 60 minutes.[1]

-

The reaction is terminated by the addition of 45 µL of 35 mM EDTA.[1]

-

The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product.[1]

-

The extent of phosphorylation is quantified, and IC50 values are calculated from the dose-response curves.

Cellular B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)

Objective: To assess the functional inhibition of BCR signaling in a cellular context.

Materials:

-

Human Ramos B cells

-

Anti-IgM antibody

-

Fluo-4 AM calcium indicator dye

-

Test compounds (this compound and analogues)

Procedure:

-

Ramos B cells are loaded with the Fluo-4 AM calcium indicator dye.

-

The cells are pre-incubated with various concentrations of the test compounds.

-

BCR signaling is initiated by the addition of anti-IgM antibody.

-

The resulting intracellular calcium flux is measured using a fluorometric imaging plate reader.

-

IC50 values are determined by plotting the inhibition of calcium flux against the compound concentration. This compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1][2]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of this compound.

Caption: Logical progression of the Structure-Activity Relationship for this compound.

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro BTK enzyme inhibition assay.

Conclusion

The structure-activity relationship of this compound reveals a highly optimized molecular architecture for potent and selective inhibition of BTK. The key structural features, including the 7-(2-hydroxypropan-2-yl) group for improved solubility and potency, and the 4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] moiety for enhanced potency and selectivity, are critical for its biological activity. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. The successful design of this compound underscores the power of systematic SAR studies in achieving desirable pharmacological profiles for targeted therapies.

References

BMS-935177: A Comprehensive Kinase Selectivity Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document summarizes key quantitative data, details the experimental protocols for crucial assays, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Kinase Inhibition Profile

This compound is a highly selective inhibitor of BTK with a potent IC50 value of 2.8 nM in cell-free assays.[1][2] Its selectivity has been demonstrated against a panel of other kinases, including other members of the Tec family and the Src family of kinases. The compound is between 5- and 67-fold more selective for BTK over other Tec family kinases such as TEC, BMX, ITK, and TXK.[1][2] Furthermore, this compound shows greater than 50-fold selectivity over the SRC family of kinases and a remarkable 1100-fold selectivity over SRC itself.[1] A summary of the inhibitory activity of this compound against a selection of kinases is presented in the table below.

| Kinase Target | IC50 (nM) | Selectivity vs. BTK (Fold) |

| BTK | 2.8 | 1 |

| TEC | 13 | ~5 |

| BLK | 20 | ~7 |

| BMX | 24 | ~9 |

| TRKA | 30 | ~11 |

| ITK | Not explicitly quantified, but selectivity is between 5- and 67-fold | Not explicitly quantified |

| TXK | Not explicitly quantified, but selectivity is between 5- and 67-fold | Not explicitly quantified |

| HER4 | <150 | >50 |

| TRKB | <150 | >50 |

| RET | <150 | >50 |

| SRC | Not explicitly quantified, but selectivity is 1100-fold | 1100 |

Note: Data is compiled from multiple sources.[1][2] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines the methodology for determining the in vitro potency of this compound against human recombinant BTK.

Materials:

-

This compound (dissolved in DMSO at 10 mM)

-

Human recombinant BTK (1 nM final concentration)

-

Fluoresceinated peptide substrate (1.5 µM final concentration)

-

ATP (20 µM final concentration, corresponding to the apparent Km)

-

Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

-

384-well V-bottom plates

-

35 mM EDTA for reaction termination

Procedure:

-

Compound Preparation: this compound is serially diluted to 11 different concentrations in DMSO.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

This compound at various concentrations

-

Human recombinant BTK

-

Fluoresceinated peptide

-

ATP

-

Assay buffer to a final volume of 30 µL.

-

-

Incubation: The reaction plate is incubated at room temperature for 60 minutes.

-

Reaction Termination: The kinase reaction is stopped by adding 45 µL of 35 mM EDTA to each well.

-

Data Analysis: The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product. The amount of phosphorylation is quantified by measuring fluorescence (excitation at 488 nm, emission at 530 nm). The IC50 values are then calculated from the dose-response curves.[3]

Cell-Based Assays

1. Calcium Flux Inhibition Assay in Human Ramos B Cells:

-

Objective: To assess the functional inhibition of the B-cell receptor (BCR) signaling pathway.

-

Methodology: Human Ramos B cells are stimulated to induce calcium mobilization, a key event downstream of BTK activation. The ability of this compound to inhibit this calcium flux is measured.

-

Result: this compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1][3]

2. CD69 Surface Expression Inhibition Assay:

-

Objective: To evaluate the effect of this compound on B-cell activation.

-

Methodology: Peripheral B cells are stimulated with anti-IgM and anti-IgG to upregulate the activation marker CD69. The inhibitory effect of this compound on CD69 expression is quantified.

-

Key Finding: this compound inhibits CD69 surface expression upon BCR stimulation but has no effect when B cells are stimulated through the CD40 receptor, demonstrating its specificity for the BCR pathway.[1][3]

3. TNFα Production Inhibition in PBMCs:

-

Objective: To determine the inhibitory effect of this compound on Fcγ receptor (FcγR) signaling.

-

Methodology: Peripheral blood mononuclear cells (PBMCs) are stimulated with IgG-containing immune complexes to activate low-affinity Fcγ receptors (FcγRIIa and FcγRIII), leading to the production of TNFα. The ability of this compound to inhibit this cytokine production is measured.

-

Result: this compound effectively inhibits TNFα production with an IC50 value of 14 nM.[1][3]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.

Experimental Workflow Diagram

References

BMS-935177: A Technical Overview of a Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the TEC family, playing a pivotal role in the signaling pathways of various immune cells, including B-cells and myeloid cells.[1][2] Its inhibition is a key therapeutic strategy for a range of autoimmune diseases and B-cell malignancies.[1][3][4] This document summarizes the core mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a second-generation, reversible carbazole inhibitor of BTK.[1] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP binding site of BTK, reversible inhibitors like this compound bind through non-covalent interactions.[5][6] This reversible binding offers a distinct pharmacological profile. This compound functions as an ATP-competitive inhibitor, occupying the ATP binding pocket and preventing the phosphorylation of BTK, thereby blocking downstream signaling.[6][7] This mode of action effectively suppresses B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are critical for B-cell activation, proliferation, and the secretion of pro-inflammatory cytokines.[5][8][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 (nM) | Notes |

| Human Recombinant BTK (cell-free) | 2.8[10] | Potent inhibition of BTK enzymatic activity. |

| Calcium Flux (human Ramos B cells) | 27[10][11] | Inhibition of a key downstream event in B-cell activation. |

| TNFα Production (human PBMCs) | 14[10][11] | Inhibition of pro-inflammatory cytokine release mediated by Fcγ receptors. |

| Human Whole Blood CD69 Expression | 550 ± 100[11] | Mean IC50 value, indicating activity in a complex biological matrix. |

| Mouse Whole Blood CD69 Expression | 2060 ± 240[11] | Mean IC50 value, showing species-specific differences. |

Table 2: Kinase Selectivity of this compound

| Kinase Family | Selectivity vs. BTK | Specific Kinases Inhibited (<150 nM) | Notes |

| TEC Family | 5- to 67-fold[10] | TEC, BMX, ITK, TXK | Demonstrates good selectivity within the same kinase family. |

| SRC Family | >50-fold[10] | SRC (1100-fold) | Highly selective against the SRC family of kinases. |

| Other Kinases | - | TRKA, HER4, TRKB, RET | Other kinases inhibited with a potency of less than 150 nM.[10] |

Table 3: Preclinical Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Plasma Protein Binding | Half-life (T1/2) | Notes |

| Mouse | 84-100[10] | High (<1% free) | 4 h (at 2 mg/kg i.v.)[10] | Excellent oral bioavailability despite low aqueous solubility.[10] |

| Rat | 84-100[10] | High (<1% free) | 5.1 h (at 2 mg/kg i.v.)[10] | Low clearance observed in single intravenous infusion studies.[10] |

| Dog | 84-100[10] | High (<1% free) | Not specified | |

| Cynomolgus Monkey | 84-100[10] | High (<1% free) | Not specified | |

| Human | Not specified | High (<1% free)[10] | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of this compound.

Human Recombinant BTK Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of human recombinant BTK.

Methodology: [11]

-

Prepare a reaction mixture in a 384-well plate containing:

-

This compound at 11 different concentrations (dissolved in 10 mM DMSO).

-

Human recombinant BTK (1 nM).

-

Fluoresceinated peptide substrate (1.5 μM).

-

ATP (20 μM, corresponding to the Km app).

-

Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO).

-

The final volume of the reaction is 30 μL.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by adding 45 μL of 35 mM EDTA to each well.

-

Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.

-

Detect the separated products using fluorescence (excitation at 488 nm, emission at 530 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mouse Anti-Collagen Antibody-Induced Arthritis (CAIA) Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammatory arthritis.

Methodology: [11]

-

Induce arthritis in mice by intraperitoneally (i.p.) injecting a mixture of four monoclonal anti-mouse type II collagen antibodies (1 mg of each).

-

Immediately after antibody injection, begin daily oral dosing with one of the following:

-

Vehicle (EtOH:TPGS:PEG300, 5:5:90).

-

This compound (10 or 30 mg/kg).

-

Dexamethasone (1 mg/kg) as a positive control.

-

-

Three days after the initial antibody injection, administer 1.25 mg/kg of lipopolysaccharide (LPS) i.p. to boost the inflammatory response.

-

Monitor the mice three times per week for the development and severity of paw inflammation.

-

Assess paw inflammation using a clinical scoring system.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro human recombinant BTK inhibition assay.

Caption: Logical progression of this compound's drug discovery and development process.

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 3. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the… [ouci.dntb.gov.ua]

- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Preclinical Characterization of BIIB091, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling the Role of BMS-935177 in B-Cell Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177, and its targeted validation in B-cells. It is designed to offer a comprehensive resource encompassing its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Core Target and Mechanism of Action

This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase.[1][2] BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signaling, including the mobilization of calcium (Ca2+) and the activation of transcription factors that drive B-cell responses.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation. This blockade of BTK activity effectively halts the downstream signaling cascade initiated by BCR engagement, thereby inhibiting B-cell activation and proliferation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity for BTK and its effectiveness in cellular models of B-cell activation.

| Parameter | Description | Value | Cell Line/System | Reference |

| BTK IC50 | Half-maximal inhibitory concentration against recombinant human BTK enzyme. | 3 nM | Cell-free enzymatic assay | [1] |

| Calcium Flux IC50 | Half-maximal inhibitory concentration for the inhibition of anti-IgM-induced calcium mobilization. | 27 nM | Ramos (human B-cell lymphoma) | [1] |

| CD69 Expression IC50 | Half-maximal inhibitory concentration for the inhibition of anti-IgM/anti-IgG-induced CD69 surface expression. | Not explicitly quantified, but effective inhibition demonstrated. | Peripheral B-cells | [1][2] |

| TNFα Production IC50 | Half-maximal inhibitory concentration for the inhibition of TNFα production driven by IgG-containing immune complexes. | 14 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [1][2] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

B-Cell Receptor (BCR) Signaling Pathway and Point of this compound Inhibition

Caption: BCR signaling cascade and the inhibitory action of this compound on BTK.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for assessing this compound's effect on calcium mobilization.

Experimental Workflow: CD69 Surface Expression Assay

Caption: Workflow for measuring CD69 surface expression on B-cells.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

BTK Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human BTK.

Materials:

-

Recombinant human BTK enzyme

-

Fluoresceinated peptide substrate

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well plates

-

EDTA solution

-

Microplate reader capable of detecting fluorescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the following components in order:

-

Assay Buffer

-

This compound at various concentrations

-

Recombinant human BTK (final concentration ~1 nM)

-

Fluoresceinated peptide substrate (final concentration ~1.5 µM)

-

-

Initiate the enzymatic reaction by adding ATP (final concentration ~20 µM).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by adding a solution of EDTA.

-

Analyze the reaction mixture by measuring the fluorescence of the phosphorylated product.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cellular Calcium Flux Assay

Objective: To assess the inhibitory effect of this compound on BCR-induced calcium mobilization in B-cells.

Materials:

-

Ramos B-cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

This compound (dissolved in DMSO)

-

Anti-IgM antibody (F(ab')2 fragment)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Culture Ramos B-cells to the desired density.

-

Harvest and wash the cells with HBSS without calcium and magnesium.

-

Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.

-

Resuspend the cells in HBSS with calcium and magnesium.

-

Aliquot the cells into flow cytometry tubes or a microplate.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Add anti-IgM antibody to stimulate the B-cell receptor.

-

Immediately acquire fluorescence data for a period of 5-10 minutes.

-

Analyze the change in fluorescence intensity over time to quantify calcium flux.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

CD69 Surface Expression Assay

Objective: To evaluate the effect of this compound on the activation-induced surface expression of CD69 on B-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated peripheral B-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Anti-IgM and anti-IgG antibodies for stimulation

-

Fluorescently labeled antibodies: anti-CD19 (or another B-cell marker) and anti-CD69

-

FACS buffer (e.g., PBS with 2% FBS)

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

(Optional) Isolate B-cells from PBMCs using a B-cell isolation kit.

-

Plate the cells in a 96-well culture plate at a density of approximately 1-2 x 10^5 cells/well.

-

Add varying concentrations of this compound to the wells and pre-incubate for 1-2 hours.

-

Stimulate the cells with a combination of anti-IgM and anti-IgG antibodies. Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on the B-cell population (CD19-positive cells) and analyze the percentage of CD69-positive cells and the mean fluorescence intensity of CD69.

-

Determine the dose-dependent inhibition of CD69 expression by this compound.

This guide provides a foundational understanding of this compound's interaction with B-cells. The presented data and protocols are intended to facilitate further research and development in the field of immunology and drug discovery.

References

Preclinical Pharmacology of BMS-935177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of the compound's mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile based on available preclinical data.

Core Mechanism of Action

This compound is a highly selective and reversible inhibitor of Bruton's Tyrosine Kinase, a critical non-receptor tyrosine kinase in the Tec family. BTK is an essential signaling element in various immune cell pathways, particularly in B-cell development, activation, and signaling.[1][2] By reversibly binding to BTK, this compound effectively blocks its kinase activity, thereby modulating downstream signaling cascades.[3] This targeted inhibition forms the basis of its potential therapeutic utility in autoimmune diseases and B-cell malignancies.[4][5]

In Vitro Pharmacology

Enzymatic and Cellular Activity

This compound demonstrates potent inhibition of BTK in cell-free assays and functional activity in various cellular systems. The compound exhibits high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 Value | Selectivity vs. BTK | Reference |

| Primary Target | |||

| Bruton's Tyrosine Kinase (BTK) | 2.8 nM | - | [6] |

| 3 nM | - | [7] | |

| Tec Family Kinases | |||

| TEC | 13 nM | ~5-fold | [6] |

| BMX | 24 nM | ~9-fold | [6] |

| ITK | - | 5 to 67-fold | [6] |

| TXK | - | 5 to 67-fold | [6] |

| BLK | 20 nM | ~7-fold | [6] |

| Other Kinases | |||

| SRC Family Kinases | - | >50-fold | [6] |

| SRC | - | 1100-fold | [6] |

| TRKA | 30 nM | ~11-fold | [6] |

| HER4 | <150 nM | >50-fold | [6] |

| TRKB | <150 nM | >50-fold | [6] |

| RET | <150 nM | >50-fold | [6] |

| Cellular Assays | |||

| Calcium Flux (Human Ramos B cells) | 27 nM | - | [6][7] |

| TNFα Production (Human PBMCs) | 14 nM | - | [6][7] |

| CD69 Expression (Human Whole Blood) | 550 ± 100 nM | - | [7] |

| CD69 Expression (Mouse Whole Blood) | 2060 ± 240 nM | - | [7] |

Experimental Protocols

BTK Enzyme Inhibition Assay: The inhibitory activity of this compound on human recombinant BTK was assessed using a fluorescence-based assay. The protocol involved incubating the compound at various concentrations with 1 nM human recombinant BTK, 1.5 µM fluoresceinated peptide substrate, and 20 µM ATP in an assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, and 4 mM DTT in 1.6% DMSO). Following a 60-minute incubation at room temperature, the reaction was stopped by the addition of 35 mM EDTA. The levels of phosphorylated and unphosphorylated substrate were quantified via electrophoretic separation.[7]

References

- 1. escholarship.org [escholarship.org]

- 2. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the… [ouci.dntb.gov.ua]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

BMS-935177 in vitro potency and IC50

An In-Depth Technical Guide on the In Vitro Potency and IC50 of BMS-935177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 of this compound, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document details its biochemical and cellular activity, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Overview of this compound

This compound is a second-generation, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1] BTK is a crucial signaling element in multiple cell types, particularly B-lymphocytes, and plays a critical role in the B-cell antigen receptor (BCR) signaling pathway.[1][2] By inhibiting BTK, this compound effectively blocks downstream signaling, making it a subject of investigation for autoimmune diseases and other conditions where B-cell activity is implicated.[1]

Quantitative Data: In Vitro Potency and IC50

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values.

Table 1: Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target, BTK, and other related kinases.

| Target Kinase | IC50 (nM) | Selectivity vs. BTK | Reference |

| BTK | 2.8 | - | [2][3] |

| Tec Family Kinases (TEC, BMX, ITK, TXK) | - | 5 to 67-fold | [2][3] |

| SRC Family Kinases | - | > 50-fold | [3] |

| SRC | - | ~1100-fold | [3] |

| TRKA, HER4, TRKB, RET | < 150 | > 50-fold | [3] |

Table 2: Cellular Activity

This table summarizes the IC50 values of this compound in various cell-based functional assays, demonstrating its potency in a more complex biological environment.

| Assay | Cell Type | Measurement | IC50 (nM) | Reference |

| Calcium Flux Inhibition | Human Ramos B-Cells | Suppression of anti-IgG-stimulated Ca²+ flux | 27 | [3][4] |

| TNFα Production Inhibition | Human PBMCs | Inhibition of TNFα production via Fcγ receptor signaling | 14 | [3][4] |

| Whole Blood Assay (Human) | Human Whole Blood | - | 550 ± 100 | [4] |

| Whole Blood Assay (Mouse) | Mouse Whole Blood | - | 2060 ± 240 | [4] |

Signaling Pathway

This compound exerts its effect by inhibiting the BTK signaling pathway, which is central to B-cell function. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro potency data. The following protocols are based on published methods for characterizing this compound.

Protocol: BTK Enzymatic Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on purified BTK enzyme activity.[4]

-

Reagents & Materials:

-

Inhibitor: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Enzyme: Human recombinant BTK (final concentration 1 nM).

-

Substrate: Fluoresceinated peptide tracer (final concentration 1.5 µM).

-

Cofactor: ATP (final concentration 20 µM, approximately the Km).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT.

-

Termination Solution: 35 mM EDTA in buffer.

-

Hardware: 384-well V-bottom plates, microplate reader capable of electrophoretic separation.

-

-

Procedure:

-

Compound Preparation: Perform serial dilutions of the this compound DMSO stock to generate an 11-point concentration curve.

-

Reaction Setup: In a 384-well plate, add the assay buffer, human recombinant BTK, fluoresceinated peptide, and the this compound dilution. The final DMSO concentration should be consistent across all wells (e.g., 1.6%).

-

Initiation: Initiate the enzymatic reaction by adding ATP. The final reaction volume is 30 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Termination: Stop the reaction by adding 45 µL of the termination solution to each well.

-

Analysis: Analyze the reaction mixture via electrophoretic separation to distinguish the phosphorylated product from the substrate.

-

Detection: Measure the fluorescence of the product and substrate (Excitation: 488 nm, Emission: 530 nm).

-

Calculation: Determine the percent inhibition at each concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol: Cellular Calcium Flux Assay

This cell-based assay measures the ability of this compound to inhibit BCR-mediated signaling in B-cells.[4]

-

Reagents & Materials:

-

Cell Line: Human Ramos B-cells (a human Burkitt's lymphoma cell line).

-

Inhibitor: this compound, prepared in appropriate dilutions.

-

Stimulant: Anti-human IgG antibody to cross-link the B-cell receptor.

-

Detection: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Hardware: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

-

Procedure:

-

Cell Preparation: Plate Ramos B-cells in a microplate and load them with a calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Incubation: Add the desired concentrations of this compound to the wells. Incubate for 1 hour in the dark at 37°C.

-

Baseline Reading: Measure the baseline fluorescence of each well using the plate reader.

-

Stimulation: Add the anti-IgG stimulant to all wells simultaneously using the plate reader's injection system.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the calcium flux.

-

Data Analysis: Calculate the magnitude of the calcium flux (e.g., peak fluorescence minus baseline). Determine the percent inhibition for each this compound concentration compared to vehicle-treated controls.

-

IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in an enzymatic assay.

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

The Binding Kinetics of BMS-935177 to Bruton's Tyrosine Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). While specific kinetic parameters such as association rate (k_on_), dissociation rate (k_off_), and residence time for this compound are not publicly available, this document summarizes the existing quantitative data and outlines the detailed experimental protocols used to characterize the binding kinetics of such inhibitors.

Quantitative Data Summary

This compound is a highly potent and selective reversible inhibitor of BTK.[1] Its potency has been determined through various in vitro assays, as summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) |

| BTK | Cell-free assay | 2.8[2] |

| TEC | Cell-free assay | 13[2] |

| BLK | Cell-free assay | 20[2] |

| BMX | Cell-free assay | 24[2] |

| TrkA | Cell-free assay | 30[2] |

Table 2: Cellular Activity of this compound

| Cellular Process | Cell Type | IC50 (nM) |

| Calcium Flux Inhibition | Human Ramos B cells | 27[3] |

| TNFα Production Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 14[3] |

| BCR-stimulated CD69 Expression | Human Whole Blood | 550 ± 100[3] |

| BCR-stimulated CD69 Expression | Mouse Whole Blood | 2060 ± 240[3] |

Experimental Protocols

The determination of binding kinetics for a reversible inhibitor like this compound typically involves techniques that can measure the rates of association and dissociation of the inhibitor-enzyme complex in real-time. The following are detailed methodologies for key experiments used in the characterization of BTK inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

Methodology:

-

Immobilization of BTK:

-

Recombinant human BTK protein is covalently immobilized on a sensor chip surface (e.g., CM5 sensor chip) using standard amine coupling chemistry.

-

The sensor surface is first activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

A solution of BTK in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

Remaining active esters on the surface are deactivated by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without the immobilization of BTK to subtract non-specific binding and bulk refractive index changes.

-

-

Kinetic Analysis:

-

A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized BTK and reference surfaces.

-

The association of this compound to BTK is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).

-

Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the this compound-BTK complex, observed as a decrease in the SPR signal.

-

The sensor surface is regenerated between different concentrations of this compound using a low pH buffer or a specific regeneration solution to ensure the complete removal of the bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are double-referenced by subtracting the signal from the reference flow cell and a buffer blank injection.

-

The association (k_on_) and dissociation (k_off_) rate constants are determined by globally fitting the sensorgram data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_. The residence time (τ) is the reciprocal of the dissociation rate constant (1/k_off_).

-

Kinase Activity Assay for IC50 Determination

This assay measures the ability of an inhibitor to block the enzymatic activity of BTK.

Methodology:

-

Assay Preparation:

-

The assay is typically performed in a 384-well plate format.

-

A reaction mixture is prepared containing recombinant human BTK, a fluorescently labeled peptide substrate, and ATP in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, and 4 mM DTT).[3]

-

-

Inhibition Measurement:

-

Detection and Analysis:

-

The reaction is terminated by the addition of a stop solution, such as EDTA.[3]

-

The amount of phosphorylated substrate is quantified using methods like capillary electrophoresis with laser-induced fluorescence or a fluorescence polarization-based readout.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

BTK Signaling Pathway and Inhibition by this compound

References

- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: BMS-935177 Inhibition of B-Cell Receptor Signaling in Ramos Cells via Calcium Flux Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family that serves as a critical component of the B-cell receptor (BCR) signaling pathway.[3][4][5] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[3][6] Activated PLCγ2 is essential for mobilizing intracellular calcium stores, a key event in B-cell activation, proliferation, and survival.[3][6][7]

The Ramos B-cell line, a human Burkitt's lymphoma cell line expressing surface IgM, is a widely used model for studying BCR-mediated signaling.[8] The calcium flux assay in these cells provides a robust and functional readout for the activity of the BCR signaling cascade. By stimulating the BCR with an anti-IgM antibody, a significant and measurable increase in intracellular calcium is induced. This response is dependent on BTK activity, making it an ideal system for characterizing the potency and mechanism of action of BTK inhibitors like this compound.

This application note provides a detailed protocol for performing a calcium flux assay in Ramos B cells to determine the inhibitory activity of this compound.

BCR Signaling Pathway and this compound Inhibition

The following diagram illustrates the simplified B-cell receptor signaling cascade leading to calcium mobilization and highlights the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]

- 5. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A role for Bruton's tyrosine kinase in B cell antigen receptor-mediated activation of phospholipase C-gamma 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of Bruton's tyrosine kinase in the development and BCR/TLR-dependent activation of AM14 rheumatoid factor B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for BMS-935177: A BTK Inhibitor for Modulating TNFα Production in PBMCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in various immune cell signaling pathways.[1][2][3] BTK plays a crucial role in the activation and function of multiple immune cell types, including B cells and myeloid cells.[4] In peripheral blood mononuclear cells (PBMCs), particularly monocytes and macrophages, BTK is a key mediator of Fc gamma receptor (FcγR) signaling, which can be triggered by immune complexes. Activation of this pathway leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), a central mediator of inflammation implicated in numerous autoimmune and inflammatory diseases.[1][4] Consequently, the inhibition of BTK by this compound presents a promising therapeutic strategy for these conditions by downregulating TNFα production.[4]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting TNFα production in human PBMCs.

Mechanism of Action: BTK Inhibition and TNFα Production

The signaling pathway leading to TNFα production in response to immune complex stimulation in myeloid cells is depicted below. This compound exerts its inhibitory effect by blocking the activity of BTK, a critical node in this cascade.

Caption: BTK Signaling Pathway in TNFα Production.

Quantitative Data Summary

The inhibitory activity of this compound on TNFα production in PBMCs has been quantified and is summarized in the table below. This data is critical for determining appropriate dose ranges for in vitro experiments.

| Compound | Cell Type | Stimulus | Assay Readout | IC50 | Reference |

| This compound | PBMCs | IgG-containing immune complexes | TNFα Production | 14 nM | [1][3] |

| BMS-986142 | PBMCs | Fcγ Receptor-dependent | Cytokine Production | - | [4][5] |

Experimental Protocol: TNFα Production Assay in PBMCs

This protocol details the steps to measure the inhibitory effect of this compound on TNFα production by human PBMCs stimulated with immune complexes.

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for monocyte isolation)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Human IgG

-

Goat anti-human IgG

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

Human TNFα ELISA Kit

-

Plate reader

Experimental Workflow

Caption: Workflow for TNFα Production Assay.

Step-by-Step Methodology

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood collected in heparinized tubes using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).

-

Perform a cell count and assess viability using a method such as trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO).

-

-

Preparation of IgG Immune Complexes:

-

To prepare IgG immune complexes, incubate human IgG (e.g., 50 µg/mL) with goat anti-human IgG at an appropriate ratio (e.g., 1:4) in RPMI 1640 medium for 1 hour at 37°C.

-

-

Cell Plating and Treatment:

-

Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

-

Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Stimulation:

-

Add 50 µL of the pre-formed IgG immune complexes to the wells containing PBMCs and this compound/vehicle.

-

Include unstimulated control wells (PBMCs with medium only) and stimulated control wells (PBMCs with immune complexes and vehicle).

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatants for TNFα measurement. If not analyzed immediately, supernatants can be stored at -80°C.[6]

-

-

TNFα Measurement by ELISA:

-

Quantify the concentration of TNFα in the collected supernatants using a commercial human TNFα ELISA kit.[6][7][8][9][10] Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and controls, and the incubation and washing steps.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the TNFα concentrations in each sample by interpolating from the standard curve.

-

Normalize the data by expressing the TNFα levels in the this compound-treated wells as a percentage of the TNFα level in the stimulated vehicle control wells.

-

Plot the percentage of TNFα production against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits TNFα production by 50%) using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Conclusion

This document provides a comprehensive guide for evaluating the inhibitory effect of this compound on TNFα production in human PBMCs. The provided protocol, based on established methodologies, offers a robust framework for researchers to quantify the potency of this BTK inhibitor. The understanding of the underlying BTK-mediated signaling pathway is crucial for the interpretation of the experimental results and for the broader context of developing targeted therapies for inflammatory and autoimmune diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. novamedline.com [novamedline.com]

- 8. fn-test.com [fn-test.com]

- 9. mpbio.com [mpbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for BMS-935177 in a Mouse Arthritis Model